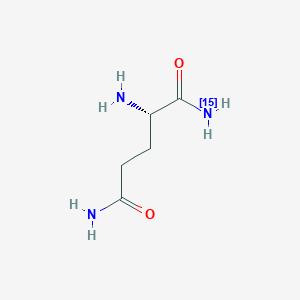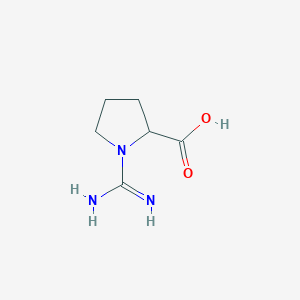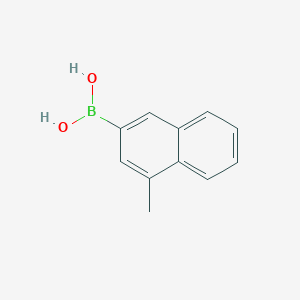![molecular formula C18H21NO4 B12948722 [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)
[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and a cyclopentylamino group, which can influence its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester. The cyclopentylamino group can be introduced via a nucleophilic substitution reaction using cyclopentylamine and a suitable leaving group on the chromene derivative. The final esterification step involves the reaction of the intermediate with a carboxylic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The chromene core is known for its antioxidant and anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may interact with various biological targets, offering possibilities for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromene core can interact with reactive oxygen species (ROS), exhibiting antioxidant activity. The cyclopentylamino group can enhance the compound’s binding affinity to specific proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(cyclohexylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
- [1-(cyclopropylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
- [1-(cyclobutylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
Uniqueness
Compared to similar compounds, [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate exhibits unique properties due to the presence of the cyclopentylamino group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different cycloalkyl groups.
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-12(17(20)19-15-7-3-4-8-15)23-18(21)14-10-13-6-2-5-9-16(13)22-11-14/h2,5-6,9-10,12,15H,3-4,7-8,11H2,1H3,(H,19,20) |
Clave InChI |
OSCFKQNKZJSGKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1CCCC1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)


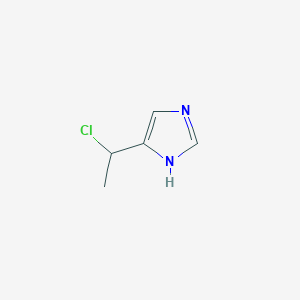
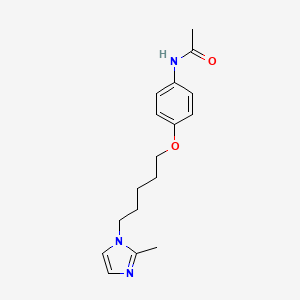
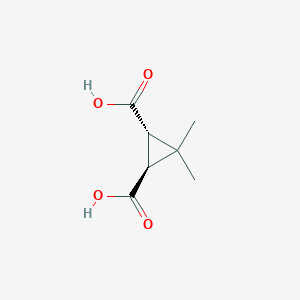
![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
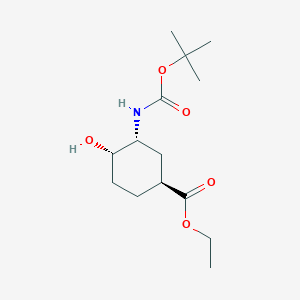
![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)
